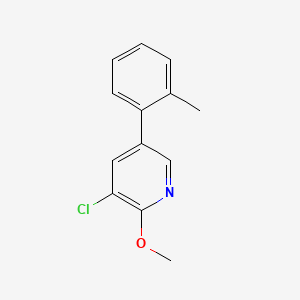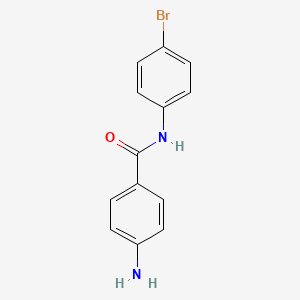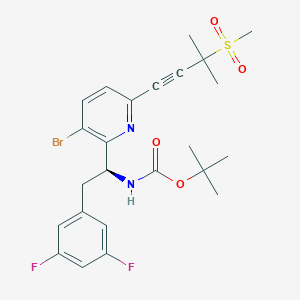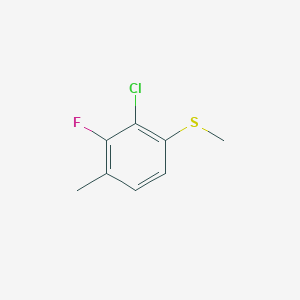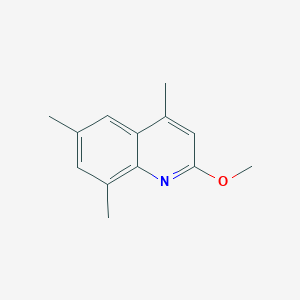
2-Methoxy-4,6,8-trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,6,8-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13NO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6,8-trimethylquinoline can be achieved through several methods. One common approach is the Skraup–Doebner–Von Miller reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Combes quinoline synthesis, which uses β-diketones and anilines under acidic conditions to form the quinoline backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as copper or zinc, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-Methoxy-4,6,8-trimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6,8-trimethylquinoline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s ability to intercalate with DNA and interfere with nucleic acid synthesis is one of its key mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylquinoline: Similar in structure but lacks the methoxy group at the 2-position.
1,2-Dihydro-2,2,4-trimethylquinoline: A reduced form of the quinoline ring with different biological activities.
Uniqueness
2-Methoxy-4,6,8-trimethylquinoline is unique due to the presence of the methoxy group, which enhances its biological activity and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
15113-02-7 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methoxy-4,6,8-trimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-8-5-10(3)13-11(6-8)9(2)7-12(14-13)15-4/h5-7H,1-4H3 |
InChI Key |
VTBCNGLTFWXJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


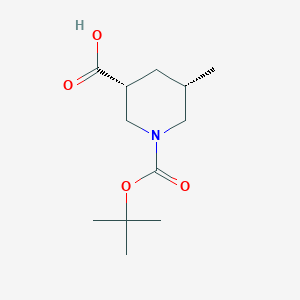
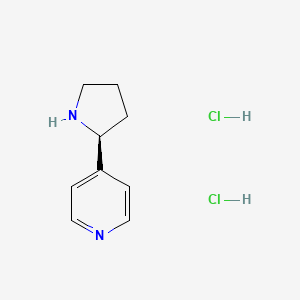
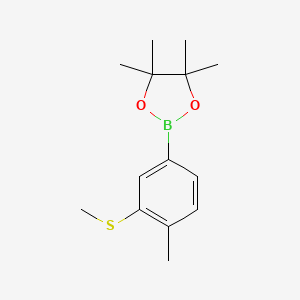
![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)


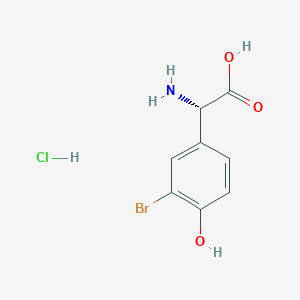
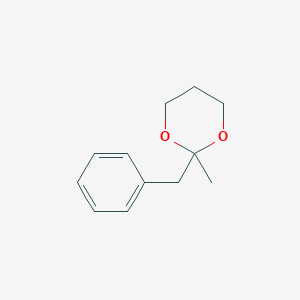

![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
